N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a sulfonamide group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the sulfonamide group: The sulfonamide group is introduced by reacting the benzo[d]thiazole derivative with a sulfonyl chloride in the presence of a base.
Coupling with the pyrimidine ring: The final step involves coupling the sulfonamide derivative with 4,6-dimethylpyrimidine-2-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic applications, such as acting as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzo[d]thiazole core.
2-bromo-N-(4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)hexanamide: This compound features a bromine atom and a hexanamide group, providing different chemical properties.
Uniqueness
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of a benzo[d]thiazole core, sulfonamide group, and pyrimidine ring. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-12-11-13(2)22-20(21-12)25-30(27,28)15-9-7-14(8-10-15)23-18(26)19-24-16-5-3-4-6-17(16)29-19/h3-11H,1-2H3,(H,23,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXOMVOHVFUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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